Desertomycin A -

Desertomycin A

Catalog Number: EVT-266853
CAS Number:
Molecular Formula: C61H109NO21
Molecular Weight: 1192.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desertomycin A is a naturally occurring macrolide antibiotic belonging to the desertomycin/oasomycin family. It is produced by various Streptomyces species, including Streptomyces macronensis, Streptomyces spectabilis, Streptomyces althioticus, and Streptomyces olivaceus. [, , , , , , ] These bacteria are commonly found in soil and marine environments. [, , ] Desertomycin A exhibits a broad spectrum of antimicrobial activity, primarily against Gram-positive bacteria, including clinically relevant antibiotic-resistant pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus. [] It also exhibits antifungal activity against various yeast and filamentous fungi. [, , ] Furthermore, Desertomycin A has been found to inhibit de novo cholesterol biosynthesis and affect the viability of tumor cell lines such as human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1). [, ]

Desertomycin B

    Compound Description: Desertomycin B is a 42-membered macrolactone antibiotic closely related to Desertomycin A. It is distinguished by the presence of a guanidine group in its side chain. [] Desertomycin B is a precursor to Desertomycin A in the biosynthetic pathway and can be converted to Desertomycin A via the enzymatic action of amidinohydrolase DstH. []

    Relevance: Desertomycin B is the direct precursor to Desertomycin A, differing only by the presence of a guanidine group instead of an amine. This difference is crucial for the biological activity as Desertomycin B shows significantly reduced antibiotic activity compared to Desertomycin A. []

Desertomycin D

    Compound Description: Desertomycin D is a 42-membered macrolactone antibiotic and a minor component of the Desertomycin complex. [] Its structure closely resembles Desertomycin A.

    Relevance: Desertomycin D is a structural analog of Desertomycin A, isolated from the same Streptomyces species. The exact structural differences are not explicitly described but are likely minor modifications to the side chain. []

Desertomycin E

    Compound Description: Desertomycin E is a novel 42-membered macrolactone antibiotic isolated from the Desertomycin complex produced by Streptomyces spectabilis. [] It possesses a molecular weight of 1028 g/mol, with the molecular formula C55H96O17. []

    Relevance: Desertomycin E is a structural analog of Desertomycin A, co-produced by the same Streptomyces strain. It represents a distinct member of the Desertomycin family with potential differences in its biological activity. []

Desertomycin G

    Compound Description: Desertomycin G is a newly identified member of the Desertomycin family, isolated from the marine actinomycete Streptomyces althioticus MSM3. [] It exhibits potent antibiotic activity against a range of clinically relevant antibiotic-resistant pathogens, including Mycobacterium tuberculosis. [] Notably, Desertomycin G demonstrates a broader spectrum of antibacterial activity compared to Desertomycin A, being effective against both Gram-positive and Gram-negative bacteria. [] Additionally, it inhibits the growth of human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1) cell lines. []

Desertomycin H

    Compound Description: Desertomycin H is a novel macrolactone discovered using the modified crowded plate technique (mCPT). [] It exhibits potent activity against vancomycin-intermediate resistant Staphylococcus aureus (VISA). []

    Relevance: Desertomycin H is a structurally related compound to Desertomycin A, both belonging to the same macrolactone class. It highlights the diversity of this natural product class and their potential as a source of new antimicrobials. []

Desertomycin X

    Compound Description: Desertomycin X is an N-succinylated analog of Desertomycin A, discovered alongside Desertomycin A from Streptomyces sp. strain YIM 121038. [] It is considered an inactive derivative of Desertomycin A. []

    Relevance: Desertomycin X is a structurally modified form of Desertomycin A, differing by the N-succinylation. This modification renders the compound antibiotically inactive, highlighting the importance of the unmodified amino group for Desertomycin A's biological activity. []

Oasomycin A

  • Relevance: Oasomycin A is a structural analog of Desertomycin A, belonging to the same macrolactone family and exhibiting a similar macrocyclic core. Despite the structural similarities, Oasomycin A demonstrates a different biological activity, inhibiting cholesterol biosynthesis, which distinguishes it from Desertomycin A. [, ]

Oasomycin B

    Compound Description: Oasomycin B is a 42-membered macrolactone and the main metabolite produced by Streptoverticillium baldacii subsp. netropse. [] It is formed through the lactonization of Oasomycin F. []

    Relevance: Oasomycin B is structurally related to Desertomycin A, belonging to the same macrolactone family. Both compounds are produced by related Streptomyces species and likely share a common biosynthetic pathway. []

Oasomycin E

    Compound Description: Oasomycin E is a 42-membered macrolactone and a minor component of the Oasomycin family, produced by Streptoverticillium baldacii subsp. netropse. [] It is structurally similar to Desertomycin A. []

    Relevance: Oasomycin E, like Oasomycin A and B, showcases the structural diversity within the Desertomycin family. [] While sharing the core macrolactone structure with Desertomycin A, variations in their side chains are expected.

Oasomycin F

    Compound Description: Oasomycin F is a 42-membered macrolactone and a precursor to Oasomycin B in the biosynthetic pathway. [] It is formed from Desertomycin A via oxidative deamination. []

    Relevance: Oasomycin F, along with Oasomycin B and E, highlights the intricate biosynthetic network within the Desertomycin family. [] The conversion of Desertomycin A to Oasomycin F underscores the close relationship and potential interconversion pathways within this family.

Primycin

    Compound Description: Primycin is a macrolide antibiotic that, similar to Desertomycin A, possesses a 42-membered macrolactone ring. [] The biosynthetic pathway of Primycin is proposed to involve a similar de-amidinase enzyme as found in Desertomycin A biosynthesis. []

    Relevance: Although not directly isolated from the same organisms as Desertomycin A, Primycin shares a significant structural feature with Desertomycin A – the 42-membered macrolactone ring. This structural similarity, along with the proposed shared biosynthetic feature (de-amidinase), suggests a close relationship between these two antibiotics. []

Source

Desertomycin A is derived from Streptomyces species, particularly from Streptomyces flavofungini. This bacterium is known for its ability to produce various bioactive natural products, including antibiotics. The isolation of Desertomycin A was facilitated by employing innovative techniques such as high-performance liquid chromatography and mass spectrometry, which allowed researchers to separate and identify the compound effectively .

Classification

Desertomycin A is classified as a macrocyclic polyketide antibiotic. Its classification stems from its structural characteristics and biosynthetic origin, which involves polyketide synthases that assemble the polyketide backbone through a series of condensation reactions. This places it within a broader category of natural products known for their diverse biological activities .

Synthesis Analysis

Methods

The synthesis of Desertomycin A involves several key steps that utilize microbial fermentation and advanced purification techniques. The initial extraction is performed using solvents such as methanol or ethyl acetate, followed by chromatographic methods to isolate the desired compound. The synthesis process can be influenced by various factors including the growth conditions of the producing organism and the composition of the culture medium.

Technical Details

The biosynthetic pathway of Desertomycin A has been mapped through genomic analysis, revealing a specific biosynthetic gene cluster responsible for its production. This cluster includes genes encoding polyketide synthase modules, which facilitate the assembly of the polyketide backbone through iterative condensation reactions . Recent studies have also explored enzymatic modifications of Desertomycin A, such as succinylation, which can alter its biological activity .

Molecular Structure Analysis

Structure

Desertomycin A has a complex molecular structure characterized by a 42-membered macrolactone ring. The detailed structure includes multiple hydroxyl groups and an amino group, contributing to its solubility and biological activity. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been pivotal in elucidating this structure.

Data

The molecular formula of Desertomycin A is C₄₁H₆₃₁N₃O₉, with a molecular weight of approximately 1192.7584 g/mol. High-resolution electrospray ionization mass spectrometry has confirmed its quasimolecular ion peak at m/z 1192.7584 . NMR data reveal significant insights into its stereochemistry and functional groups.

Chemical Reactions Analysis

Reactions

Desertomycin A undergoes various chemical reactions that can modify its structure and activity. Notably, it can participate in enzymatic transformations such as acetylation or succinylation, which can significantly impact its antimicrobial efficacy.

Technical Details

For instance, the enzyme CsbC has been shown to catalyze the succinylation of Desertomycin A, resulting in derivatives that may exhibit altered biological activity . Understanding these reactions is crucial for optimizing the compound's use in therapeutic applications.

Mechanism of Action

Process

The mechanism of action of Desertomycin A primarily involves disrupting bacterial cell wall synthesis. It targets components essential for cell wall integrity in Gram-positive bacteria, leading to cell lysis and death.

Data

Studies have demonstrated that Desertomycin A exhibits potent activity against pathogens such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations indicating significant antimicrobial potency . Its action is believed to be mediated through interference with peptidoglycan synthesis processes.

Physical and Chemical Properties Analysis

Physical Properties

Desertomycin A appears as a white amorphous solid at room temperature. It is soluble in organic solvents like methanol and dimethyl sulfoxide but shows limited solubility in water.

Chemical Properties

The compound exhibits stability under acidic conditions but may degrade under extreme alkaline conditions or prolonged exposure to light. Its chemical reactivity allows it to participate in various modifications that can enhance or diminish its biological activity .

Applications

Scientific Uses

Desertomycin A holds potential applications in pharmacology due to its antimicrobial properties. It has been studied for use against multidrug-resistant bacterial strains and may serve as a lead compound for developing new antibiotics. Additionally, ongoing research into its biosynthetic pathways could lead to engineered strains capable of producing enhanced derivatives with improved efficacy against resistant pathogens .

Properties

Product Name

Desertomycin A

IUPAC Name

(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one

Molecular Formula

C61H109NO21

Molecular Weight

1192.5 g/mol

InChI

InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32-,33-,34-,37+,38-,39-,40-,41+,42-,43-,44-,45-,46+,47-,48+,49-,50+,51-,52-,53+,54+,55+,56-,57+,58-,59-,61-/m0/s1

InChI Key

FKPDQSQJNFFSAS-BMFWIKAISA-N

SMILES

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C

Solubility

Soluble in DMSO

Synonyms

Desertomycin A

Canonical SMILES

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C

Isomeric SMILES

C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@@H](CCCN)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.